molecular formula C20H12N2S2 B14100968 2,2'-(1,3-Phenylene)bis(1,3-benzothiazole) CAS No. 62090-95-3

2,2'-(1,3-Phenylene)bis(1,3-benzothiazole)

Cat. No.: B14100968
CAS No.: 62090-95-3
M. Wt: 344.5 g/mol
InChI Key: QNNWGJWCACQZQK-UHFFFAOYSA-N
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Description

2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which consists of two benzothiazole rings connected by a 1,3-phenylene bridge. Benzothiazoles are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) typically involves the reaction of 2-aminothiophenol with 1,3-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) is unique due to its specific 1,3-phenylene bridge, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

62090-95-3

Molecular Formula

C20H12N2S2

Molecular Weight

344.5 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C20H12N2S2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H

InChI Key

QNNWGJWCACQZQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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